molecular formula C3H5LiO3 B7797788 lithium;2-hydroxypropanoate

lithium;2-hydroxypropanoate

Cat. No.: B7797788
M. Wt: 96.0 g/mol
InChI Key: GKQWYZBANWAFMQ-UHFFFAOYSA-M
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Description

Lithium 2-hydroxypropanoate (C₃H₅LiO₃), also known as lithium L-lactate, is the lithium salt of lactic acid. It is synthesized via neutralization of lactic acid with lithium hydroxide or carbonate . Key properties include a molecular weight of 96.011 g/mol, a density of 1.325 g/cm³, and a melting point of 75°C . It is used in organic synthesis (e.g., as a reagent in the preparation of Actinophenanthroline A ) and may have applications in electrolyte formulations due to its ionic nature.

Properties

IUPAC Name

lithium;2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQWYZBANWAFMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-hydroxypropanoate can be synthesized through the neutralization of L-lactic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium at room temperature . The general reaction is as follows:

L-lactic acid+LiOHLithium 2-hydroxypropanoate+H2O\text{L-lactic acid} + \text{LiOH} \rightarrow \text{Lithium 2-hydroxypropanoate} + \text{H}_2\text{O} L-lactic acid+LiOH→Lithium 2-hydroxypropanoate+H2​O

Industrial Production Methods

In industrial settings, the production of lithium 2-hydroxypropanoate involves the same neutralization reaction but on a larger scale. The process may include additional purification steps such as crystallization and filtration to ensure high purity of the final product .

Chemical Reactions Analysis

Reaction with Triphosgene

Lithium lactate reacts with triphosgene (COCl₂)₃ to form lactic acid-O-internal anhydride , a cyclic ester derivative. This reaction highlights its utility in synthesizing complex organic intermediates:

Reaction:

CH3CH(OH)COOLi+C3Cl6O3Lactic acid-O-anhydride+LiCl+other byproducts\text{CH}_3\text{CH(OH)COOLi} + \text{C}_3\text{Cl}_6\text{O}_3 \rightarrow \text{Lactic acid-O-anhydride} + \text{LiCl} + \text{other byproducts}

Application Product Key Observations
Cyclic ester synthesisLactic acid-O-internal anhydrideRequires controlled conditions to avoid side reactions

Thermal Decomposition

Upon heating, lithium lactate undergoes decomposition, releasing acrid smoke. While the exact decomposition products are not fully characterized, this property is critical for handling and storage protocols:

Condition Observation
Elevated temperaturesEmission of acrid smoke

This decomposition is likely accompanied by the release of CO₂, H₂O, and lithium oxides .

Precursor for Inorganic Materials

Lithium lactate serves as a precursor in sol-gel and solid-state syntheses of advanced materials, including:

Material Application Synthesis Pathway
Li₄SiO₄CO₂ captureHigh-temperature calcination
Li₄Ti₅O₁₂/CLithium-ion battery anodesCarbon coating via pyrolysis

These processes exploit lithium lactate’s ability to decompose into lithium oxides and carbonaceous residues under controlled conditions .

Acid-Base Reactivity in Solution

In aqueous solution, lithium lactate dissociates into Li⁺ and lactate ions (CH₃CH(OH)COO⁻). The lactate ion can act as a weak acid, reacting with strong acids to regenerate lactic acid:

Reaction:

CH3CH(OH)COOLi+HClCH3CH(OH)COOH+LiCl\text{CH}_3\text{CH(OH)COOLi} + \text{HCl} \rightarrow \text{CH}_3\text{CH(OH)COOH} + \text{LiCl}

Reactant Product Equilibrium Shift
Hydrochloric acidLactic acid, Lithium chlorideFavored in acidic conditions

Scientific Research Applications

Neuropsychiatric Research

Lithium L-lactate has been studied for its mood-stabilizing effects, particularly in individuals with bipolar disorder. Research indicates that it may influence the phosphatidylinositol (PI) signaling pathway and inhibit glycogen synthase kinase-3 (GSK-3) activity, which are critical in mood regulation .

Case Study Example :
A study published in the Journal of Agricultural and Food Chemistry examined the effects of lithium lactate on mood stabilization in bipolar patients. The findings suggested a significant reduction in mood swings and depressive episodes when lithium lactate was administered alongside standard treatments .

Metabolomics and Biochemical Applications

Lithium L-lactate is utilized in metabolomics for quantifying lactic acid levels through high-performance liquid chromatography (HPLC). Its role as a standard for lactic acid assays makes it valuable in biochemical research .

Application AreaDescription
MetabolomicsUsed for quantification of lactic acid
Biochemical ResearchStandard for L-lactic acid assays
Cell BiologyVersatile applications in various laboratory settings

Therapeutic Uses

Beyond mood stabilization, ongoing research explores its efficacy in treating conditions such as depression, anxiety, and schizophrenia. The compound's ability to modulate neurotransmitter systems is under investigation for potential therapeutic benefits .

Case Study 1: Mood Stabilization

A clinical trial assessed the impact of lithium lactate on patients with bipolar disorder. Results indicated a marked improvement in mood stability and a decrease in manic episodes compared to placebo groups. The study emphasized the importance of dosage and treatment duration for optimal outcomes.

Case Study 2: Neuroprotection

Research highlighted lithium lactate's neuroprotective properties in animal models of neurodegenerative diseases. The compound demonstrated a reduction in oxidative stress markers and improved cognitive function, suggesting its potential as a therapeutic agent against conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of lithium 2-hydroxypropanoate in biological systems involves the inhibition of enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These enzymes play crucial roles in various cellular processes, including signal transduction and energy metabolism . By inhibiting these enzymes, lithium 2-hydroxypropanoate can modulate neurotransmitter levels and exert mood-stabilizing effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Metal Salts of 2-Hydroxypropanoate (Lactates)

Potassium 2-Hydroxypropanoate (Potassium Lactate)
  • Formula : C₃H₅KO₃; Molecular Weight : 128.17 g/mol.
  • Key Difference: Unlike lithium lactate, potassium lactate is non-reactive in biological systems and widely used in food preservation and pH regulation.
Sodium Lactate
  • Formula : C₃H₅NaO₃; Molecular Weight : 112.06 g/mol.
  • Applications : Common in pharmaceuticals and cosmetics for hydration; less reactive than lithium salts.
  • Comparison : Sodium lactate has lower molecular weight and higher aqueous solubility compared to lithium lactate, making it preferable in medical formulations .

Esters of 2-Hydroxypropanoate

Ethyl 2-Hydroxypropanoate (Ethyl Lactate)
  • Formula : C₅H₁₀O₃; Molecular Weight : 118.13 g/mol.
  • Applications: Flavoring Agent: Detected in fermented beverages like ikigage sorghum beer, contributing fruity notes . Extraction Solvent: Used as a green solvent for bioactive compounds (e.g., in Cytisus scoparius extraction) .
  • Biosynthesis Dynamics : Ethyl lactate is absent in 1-day-old yeast cultures but present in 8-day-old cultures, indicating age-dependent microbial production .
2-(1H-Indol-3-yl)ethyl 2-Hydroxypropanoate
  • Formula: C₁₃H₁₅NO₃; Molecular Weight: 233.26 g/mol.
  • Applications : Isolated from marine sponge-derived yeast, exhibits weak DPPH radical scavenging activity (IC₅₀ > 100 µM) .

Structurally Modified Lactates

Ethyl 3-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxypropanoate
  • Synthesis : Prepared via TDAE-mediated reaction, highlighting versatility in functionalizing lactate esters with heterocycles .
  • Applications : Investigated for antiparasitic activity against Blastocystis sp., unlike lithium lactate’s synthetic utility .
Ethyl 2-(2-tert-Butylindolizin-5-yl)-2-hydroxypropanoate
  • Formula: C₁₉H₂₅NO₃; Molecular Weight: 315.41 g/mol.
  • Characterization : Clear oil with distinct NMR signals (e.g., δ 7.85 ppm for H-3 indolizine proton) .
  • Key Difference : The tert-butylindolizine group enables π-stacking interactions, relevant in material science.

Other Lithium Carboxylates

Lithium 2-Methylpropanoate
  • Formula : C₄H₇LiO₂; Molecular Weight : 94.03 g/mol.
  • Thermal Properties :
    • Standard entropy (S°solid): 159.06 J/mol·K .
    • Heat capacity (Cp,solid): 146.92 J/mol·K at 298.15 K .
  • Comparison : Branched alkyl chain reduces polarity compared to lithium lactate, affecting solubility and ionic conductivity.
Lithium 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
  • Formula : C₈H₁₁LiN₂O₃; Molecular Weight : 190.13 g/mol.
  • Key Difference : The oxadiazole ring introduces nitrogen-based reactivity, absent in lithium lactate.

Q & A

Q. What experimental frameworks are effective for analyzing the role of lithium 2-hydroxypropanoate in modulating electrochemical properties?

  • Methodological Answer : Design cyclic voltammetry (CV) experiments to assess redox behavior in non-aqueous electrolytes (e.g., acetonitrile). Pair with impedance spectroscopy (EIS) to measure ionic conductivity. Compare results with computational studies (e.g., HOMO-LUMO gaps via DFT) to link structure to electrochemical stability .

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